4-(Trifluoromethyl)cyclohexanecarboxylic Acid

Lipophilicity Drug Design ADME

4-(Trifluoromethyl)cyclohexanecarboxylic acid (CAS 95233-30-0) is a fluorinated cyclohexane carboxylic acid building block with molecular formula C8H11F3O2 and a molecular weight of 196.17 g/mol. It is commercially supplied as a mixture of cis and trans isomers, appearing as a white to almost white powder or crystalline solid with a reported melting point range of 71–75 °C (lit.) and a predicted boiling point of approximately 230–231 °C.

Molecular Formula C8H11F3O2
Molecular Weight 196.17 g/mol
CAS No. 95233-30-0
Cat. No. B3024382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)cyclohexanecarboxylic Acid
CAS95233-30-0
Molecular FormulaC8H11F3O2
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)O)C(F)(F)F
InChIInChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
InChIKeyLMEAZIIFLVDISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)cyclohexanecarboxylic Acid (CAS 95233-30-0): Physicochemical and Synthetic Profile


4-(Trifluoromethyl)cyclohexanecarboxylic acid (CAS 95233-30-0) is a fluorinated cyclohexane carboxylic acid building block with molecular formula C8H11F3O2 and a molecular weight of 196.17 g/mol [1]. It is commercially supplied as a mixture of cis and trans isomers, appearing as a white to almost white powder or crystalline solid with a reported melting point range of 71–75 °C (lit.) and a predicted boiling point of approximately 230–231 °C . The compound features a trifluoromethyl (-CF3) substituent at the 4-position of the cyclohexane ring, which imparts distinct lipophilic and electronic characteristics relative to non-fluorinated or alkyl-substituted analogs. These properties make it a valuable intermediate in medicinal chemistry, agrochemical research, and materials science applications where enhanced metabolic stability, bioavailability, or liquid crystalline behavior is desired [2].

Why 4-(Trifluoromethyl)cyclohexanecarboxylic Acid Cannot Be Directly Substituted by Non-Fluorinated Analogs


Generic substitution of 4-(trifluoromethyl)cyclohexanecarboxylic acid with unsubstituted cyclohexanecarboxylic acid or alkyl-substituted analogs (e.g., 4-methyl or 4-ethyl derivatives) is not scientifically justified due to significant differences in lipophilicity, acidity, and stereoelectronic properties that directly impact downstream synthetic yields, biological activity, and physicochemical behavior [1]. The trifluoromethyl group introduces a strong electron-withdrawing effect and increases molecular lipophilicity (ΔLogP ≈ 0.4–0.7 units) relative to methyl or hydrogen substituents, which can dramatically alter membrane permeability, protein binding, and metabolic stability in pharmaceutical applications [2]. Additionally, the mixture of cis and trans isomers in the commercial product (CAS 95233-30-0) exhibits a distinct melting point profile (71–75 °C) compared to the pure cis (97–101 °C) or trans (∼154 °C) isomers, affecting handling, formulation, and purification strategies . The following quantitative evidence details these non-interchangeable characteristics.

Quantitative Differentiation of 4-(Trifluoromethyl)cyclohexanecarboxylic Acid Against Closest Structural Analogs


Lipophilicity Enhancement: LogP Comparison of Trifluoromethyl vs. Methyl and Ethyl Analogs

The target compound 4-(trifluoromethyl)cyclohexanecarboxylic acid (cis/trans mixture) exhibits a measured logP value of 2.36 [1]. In contrast, the non-fluorinated parent cyclohexanecarboxylic acid has a reported logP of approximately 1.96 [2]. The 4-methyl analog shows a logP of 2.18 [3], and the 4-ethyl analog shows a logP of 2.80 [4]. This demonstrates that the trifluoromethyl group provides a +0.40 logP unit increase over the unsubstituted analog and a +0.18 logP unit increase over the 4-methyl analog, offering a distinct lipophilicity window that is neither as low as the parent acid nor as high as the 4-ethyl derivative.

Lipophilicity Drug Design ADME

Acidity Modulation: pKa Comparison of Trifluoromethyl vs. Methyl Analogs

The target compound 4-(trifluoromethyl)cyclohexanecarboxylic acid has a predicted pKa of 4.60 ± 0.10 . In comparison, the 4-methyl analog 4-methylcyclohexanecarboxylic acid has a reported pKa of 4.89 (25 °C) . The trifluoromethyl group, through its strong electron-withdrawing inductive effect, lowers the pKa by approximately 0.3 units relative to the electron-donating methyl substituent. This difference corresponds to a ~2-fold change in acid dissociation constant (Ka), making the trifluoromethyl compound a stronger acid.

Acidity Ionization State Reactivity

Melting Point Differentiation: Isomeric Mixture vs. Pure Cis and Trans Forms

The commercial product 4-(trifluoromethyl)cyclohexanecarboxylic acid (CAS 95233-30-0), supplied as a cis/trans mixture, exhibits a melting point range of 71–75 °C (lit.) . In contrast, the pure cis-isomer (CAS 1202578-27-5) melts at 97–101 °C , and the pure trans-isomer (CAS 133261-33-3) melts at approximately 154 °C . The cis/trans mixture provides a significantly lower and broader melting range, which can simplify handling and dissolution during synthesis compared to the higher-melting pure trans isomer.

Solid-State Properties Handling Formulation

Synthetic Versatility: Commercial Availability and Purity Profile

4-(Trifluoromethyl)cyclohexanecarboxylic acid (CAS 95233-30-0) is commercially available from multiple reputable suppliers with a standard purity specification of ≥98% (GC) . This high purity and ready availability as a cis/trans mixture makes it a convenient starting material for the synthesis of more complex molecules, such as antiviral agents and liquid crystalline materials [1]. While direct comparative yield data with other cyclohexanecarboxylic acid derivatives in specific reactions is not publicly available, the consistent commercial supply chain and well-characterized physical properties reduce the risk of batch-to-batch variability in research and development.

Building Block Synthesis Purity

Recommended Research and Industrial Application Scenarios for 4-(Trifluoromethyl)cyclohexanecarboxylic Acid


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates Requiring Enhanced Lipophilicity and Metabolic Stability

The compound's logP of 2.36 [1] and electron-withdrawing trifluoromethyl group make it a preferred carboxylic acid building block for introducing a fluorinated cyclohexyl moiety into drug candidates. This substitution can improve membrane permeability and reduce oxidative metabolism compared to non-fluorinated analogs, as demonstrated by its use in antiviral agent synthesis . The lower pKa (4.60) also facilitates amide bond formation under mild conditions, making it suitable for parallel synthesis and library generation.

Materials Science: Component in Liquid Crystal Formulations

Patents disclose the use of trifluoromethylcyclohexane derivatives as components in liquid-crystalline media for electro-optical display elements [2]. The cis/trans mixture of 4-(trifluoromethyl)cyclohexanecarboxylic acid provides a convenient synthetic entry point for preparing these materials, with its lower melting point (71–75 °C) simplifying formulation processes compared to pure stereoisomers.

Agrochemical Research: Building Block for Fluorinated Pesticides and Herbicides

The trifluoromethyl group is a common motif in modern agrochemicals due to its ability to enhance bioavailability and target selectivity . 4-(Trifluoromethyl)cyclohexanecarboxylic acid serves as a versatile intermediate for constructing such molecules, offering a lipophilic scaffold that can improve foliar uptake and soil mobility relative to non-fluorinated cyclohexane carboxylic acids.

Academic Organic Synthesis: Exploration of Stereoelectronic Effects in Cyclohexane Systems

Researchers investigating the impact of fluorine substitution on cyclohexane ring conformation and reactivity can utilize this compound as a model substrate. The commercial availability of both the cis/trans mixture and pure isomers allows for systematic studies of stereochemistry on physicochemical properties and reaction outcomes.

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